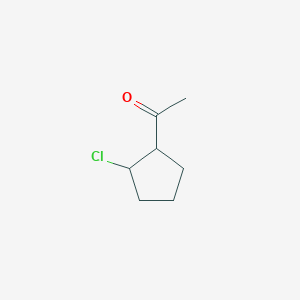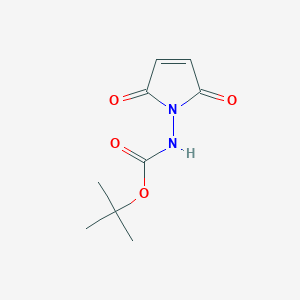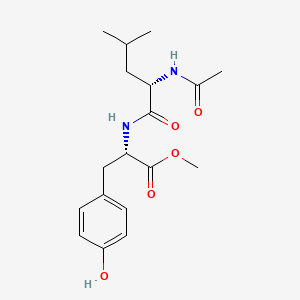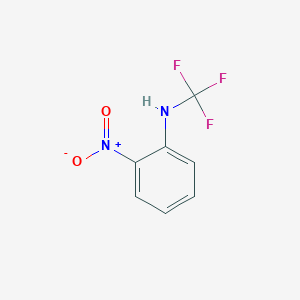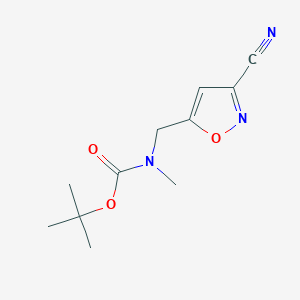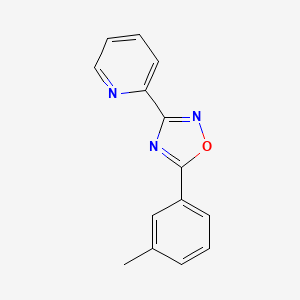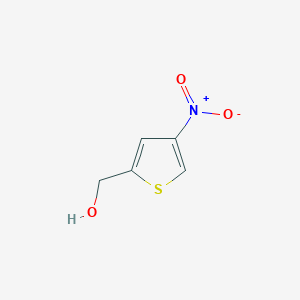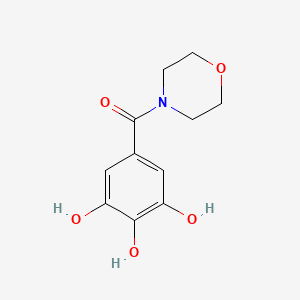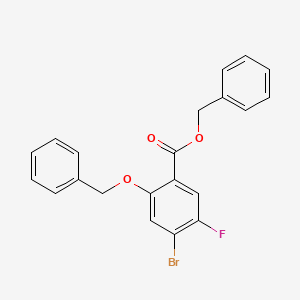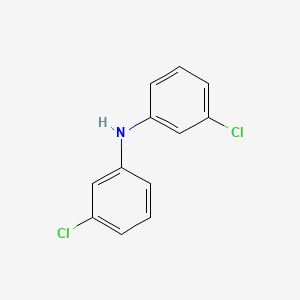
Isopropyl hydrogen carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl hydrogen carbonate, also known as carbonic acid, mono(1-methylethyl) ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its reactivity and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Isopropyl hydrogen carbonate can be synthesized through the reaction of isopropanol with carbon dioxide. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction can be represented as follows:
Isopropanol+Carbon Dioxide→Isopropyl Hydrogen Carbonate
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors to increase the yield of the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. Catalysts such as metal oxides or supported metal catalysts are commonly used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Isopropyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form isopropanol and carbon monoxide.
Substitution: this compound can participate in substitution reactions where the hydrogen carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Isopropanol and carbon monoxide.
Substitution: Various substituted carbonates depending on the reagents used.
科学研究应用
Isopropyl hydrogen carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbonates.
Industry: this compound is used in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of isopropyl hydrogen carbonate involves its ability to act as a carbonylating agent. It can donate a carbonyl group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the reactants.
相似化合物的比较
Isopropyl hydrogen carbonate can be compared with other similar compounds such as:
Dimethyl carbonate: Similar in structure but with two methyl groups instead of an isopropyl group.
Diethyl carbonate: Contains two ethyl groups instead of an isopropyl group.
Ethylene carbonate: A cyclic carbonate with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the isopropyl group, which imparts distinct chemical properties compared to other carbonates. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
propan-2-yl hydrogen carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2)7-4(5)6/h3H,1-2H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIHJODVQGBOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347135 |
Source


|
| Record name | Isopropyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44593-85-3 |
Source


|
| Record name | Isopropyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
